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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805 Get Quote

For Immediate Release

Basel, Switzerland – October 27, 2025 – This technical guide provides an in-depth analysis of

the chemical structure and metabolic generation of Capmatinib metabolite M18. Designed for

researchers, scientists, and drug development professionals, this document synthesizes

available data to offer a comprehensive understanding of this specific metabolic product of the

potent MET inhibitor, Capmatinib.

Introduction to Capmatinib Metabolism
Capmatinib, a selective inhibitor of the c-Met receptor tyrosine kinase, undergoes extensive

metabolism in the body. The primary routes of biotransformation involve oxidation and other

enzymatic modifications, leading to the formation of various metabolites. While the major

circulating metabolite has been identified as M16 (a lactam derivative), another notable

metabolite, designated as M18, is formed through a distinct metabolic pathway. Understanding

the chemical identity of these metabolites is crucial for a complete characterization of the drug's

pharmacokinetic and pharmacodynamic profile.

Chemical Structure of Metabolite M18
Metabolite M18 of Capmatinib is chemically identified as 2-fluoro-4-[7-(quinolin-6-

ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide. Its formation from the parent drug,

Capmatinib, involves the N-demethylation of the terminal amide group.
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Parent Drug: Capmatinib

IUPAC Name: 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-

yl]benzamide

Molecular Formula: C₂₃H₁₇FN₆O

Metabolite: M18

Chemical Name: 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-

yl)benzamide

Molecular Formula: C₂₂H₁₅FN₆O

The structural difference between Capmatinib and M18 is the absence of a methyl group on the

amide nitrogen.

Metabolic Pathway of M18 Formation
The biotransformation of Capmatinib to M18 is a result of N-dealkylation, a common metabolic

reaction for many xenobiotics.[1][4] This process is primarily catalyzed by cytochrome P450

(CYP) enzymes, with CYP3A4 being a major contributor to Capmatinib metabolism.[1][2][3]
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Metabolic conversion of Capmatinib to metabolite M18.

Quantitative Data
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Currently, published literature extensively focuses on M16 as the most abundant metabolite of

Capmatinib.[1][4] Quantitative data specifically for M18 is not widely available in the public

domain, suggesting it is likely a minor metabolite. The parent compound, Capmatinib, accounts

for the majority of the circulating radioactivity in plasma (42.9% ± 2.9%).[1][4]

Compound
Percentage of Radioactivity in Plasma
(Mean ± SD)

Capmatinib 42.9% ± 2.9%

Metabolite M16 Most abundant metabolite

Metabolite M18 Data not available (presumed minor)

Table 1: Relative abundance of Capmatinib and

its major metabolite in plasma.[1][4]

Experimental Protocols
The identification and structural elucidation of Capmatinib metabolites, including the N-

dealkylation product M18, are achieved through a combination of in vivo and in vitro studies,

followed by advanced analytical techniques.

In Vivo Human Absorption, Distribution, Metabolism,
and Excretion (ADME) Study
A human ADME study is the primary method for identifying circulating metabolites.

Study Design: A single oral dose of radiolabeled (¹⁴C) Capmatinib is administered to healthy

volunteers.[1]

Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[1]

Metabolite Profiling:

Radioactivity in the collected samples is quantified using liquid scintillation counting.
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Samples are subjected to chromatographic separation using High-Performance Liquid

Chromatography (HPLC).

Metabolite structures are elucidated using high-resolution mass spectrometry (MS) and

nuclear magnetic resonance (NMR) spectroscopy.[1]

Reference standards of potential metabolites are synthesized for comparison of retention

times and mass spectra to confirm their identity.[1]
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Workflow for in vivo identification of Capmatinib metabolites.

In Vitro Metabolism Studies
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In vitro systems help to identify the enzymes responsible for metabolic transformations.

Systems Used:

Human liver microsomes to investigate CYP-mediated metabolism.

Recombinant human CYP enzymes to pinpoint specific enzyme involvement.

Human hepatocytes for a more comprehensive view of hepatic metabolism.

Methodology:

Capmatinib is incubated with the in vitro system (e.g., liver microsomes) in the presence of

necessary cofactors (e.g., NADPH for CYP enzymes).

The reaction is stopped at various time points.

The mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion
The chemical structure of Capmatinib metabolite M18 is established as the N-demethylated

form of the parent drug. Its formation is a result of CYP-mediated N-dealkylation. While not the

most abundant, the characterization of M18 contributes to a more complete understanding of

the metabolic fate of Capmatinib. The experimental protocols outlined in this guide provide a

robust framework for the identification and characterization of drug metabolites, a critical step in

the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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